molecular formula C14H16ClNO3S2 B6706611 N-[(3-chlorothiophen-2-yl)methyl]-3-(2-methylsulfonylethoxy)aniline

N-[(3-chlorothiophen-2-yl)methyl]-3-(2-methylsulfonylethoxy)aniline

Cat. No.: B6706611
M. Wt: 345.9 g/mol
InChI Key: GJTHZESETXPKIZ-UHFFFAOYSA-N
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Description

N-[(3-chlorothiophen-2-yl)methyl]-3-(2-methylsulfonylethoxy)aniline is a complex organic compound featuring a thiophene ring substituted with a chlorine atom and an aniline moiety

Properties

IUPAC Name

N-[(3-chlorothiophen-2-yl)methyl]-3-(2-methylsulfonylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-21(17,18)8-6-19-12-4-2-3-11(9-12)16-10-14-13(15)5-7-20-14/h2-5,7,9,16H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTHZESETXPKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC1=CC=CC(=C1)NCC2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorothiophen-2-yl)methyl]-3-(2-methylsulfonylethoxy)aniline typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by chlorination and subsequent functionalization with an aniline derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorothiophen-2-yl)methyl]-3-(2-methylsulfonylethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-[(3-chlorothiophen-2-yl)methyl]-3-(2-methylsulfonylethoxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[(3-chlorothiophen-2-yl)methyl]-3-(2-methylsulfonylethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and aniline-based molecules. Examples are:

  • Thiophene-2-carboxylic acid
  • 3-chlorothiophene
  • N-methyl-3-(2-methylsulfonylethoxy)aniline

Uniqueness

N-[(3-chlorothiophen-2-yl)methyl]-3-(2-methylsulfonylethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

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